molecular formula C20H12ClNO5 B13127530 2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione CAS No. 61548-24-1

2-(4-Chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione

Cat. No.: B13127530
CAS No.: 61548-24-1
M. Wt: 381.8 g/mol
InChI Key: XXDYOXVABVSHTJ-UHFFFAOYSA-N
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Description

2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is a complex organic compound known for its unique chemical structure and properties This compound belongs to the anthraquinone family, which is characterized by a three-ring structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,5,8-trihydroxyanthraquinone with 4-chloroaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and requires controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces hydroquinones. Substitution reactions result in various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit specific enzymes involved in cellular metabolism, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,5,8-Trihydroxyanthraquinone: Lacks the 4-chlorophenylamino group, resulting in different chemical properties and reactivity.

    4-Chloroaniline: A simpler compound with a single aromatic ring and a chlorine atom, used as a precursor in the synthesis of more complex molecules.

    Anthraquinone: The parent compound of the anthraquinone family, with a simpler structure and different reactivity.

Uniqueness

2-((4-Chlorophenyl)amino)-1,5,8-trihydroxyanthracene-9,10-dione is unique due to the presence of both the 4-chlorophenylamino group and multiple hydroxyl groups. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

61548-24-1

Molecular Formula

C20H12ClNO5

Molecular Weight

381.8 g/mol

IUPAC Name

2-(4-chloroanilino)-1,5,8-trihydroxyanthracene-9,10-dione

InChI

InChI=1S/C20H12ClNO5/c21-9-1-3-10(4-2-9)22-12-6-5-11-15(19(12)26)20(27)17-14(24)8-7-13(23)16(17)18(11)25/h1-8,22-24,26H

InChI Key

XXDYOXVABVSHTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C3=C(C=C2)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)Cl

Origin of Product

United States

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